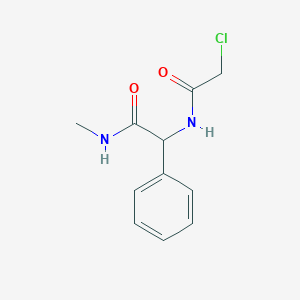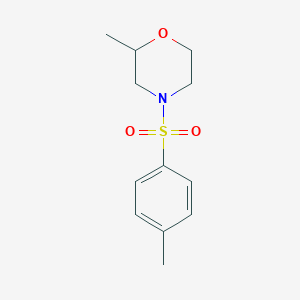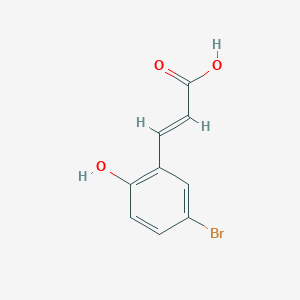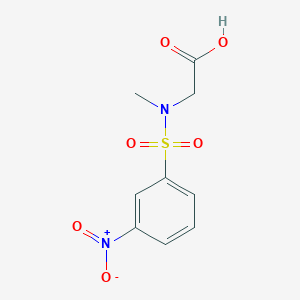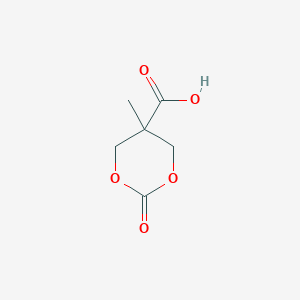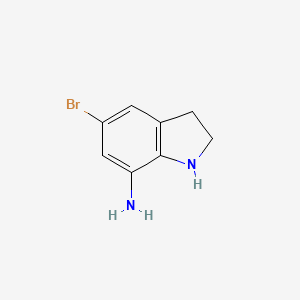
5-Bromo-2,3-dihydro-1H-indol-7-ylamine
Overview
Description
5-Bromo-2,3-dihydro-1H-indol-7-ylamine is a chemical compound with the molecular formula C8H9BrN2 and a molecular weight of 213.07 . It is also known by other synonyms such as 5-bromoindolin-7-amine and 1H-Indol-7-amine, 5-bromo-2,3-dihydro- .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature to give indoles via a formal reductive C(sp 2)–H amination reaction . Another method involves the preparation of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by an indole nucleus, which is a significant heterocyclic system in natural products and drugs . This structure plays a main role in cell biology and has wide applications in the field of medicinal chemistry .Chemical Reactions Analysis
Indole derivatives, including this compound, possess various biological activities. They are known to undergo various chemical reactions, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.0 g/cm3 and a boiling point of 344.2±0.0 °C at 760 mmHg . It is a brown solid .Scientific Research Applications
Cancer Treatment
Indole derivatives, such as “5-Bromo-2,3-dihydro-1H-indol-7-ylamine”, have been found to be biologically active compounds that can be used in the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .
Antimicrobial Applications
Indole derivatives also exhibit antimicrobial properties . They can be used to treat various types of microbial infections, making them valuable in the field of medicine .
Treatment of Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This broad range of applications makes them a versatile tool in medical research .
Antiviral Applications
Indole derivatives have shown potential in antiviral applications . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .
Anti-inflammatory Applications
Indole derivatives possess anti-inflammatory properties . They can be used in the treatment of conditions that involve inflammation, such as arthritis .
Antioxidant Applications
Indole derivatives also exhibit antioxidant properties . They can help protect the body from damage caused by harmful molecules known as free radicals .
Antidiabetic Applications
Indole derivatives have shown potential in the treatment of diabetes . They can be used to develop new therapeutic strategies for managing this chronic condition .
Antimalarial Applications
Indole derivatives have been used in the development of antimalarial drugs . They can be used to treat and prevent malaria, a life-threatening disease caused by parasites .
Future Directions
properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-indol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMHMJWQHZUPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



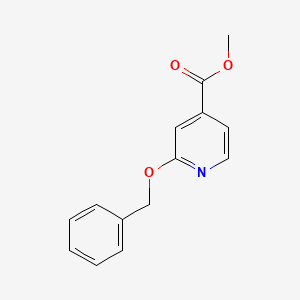

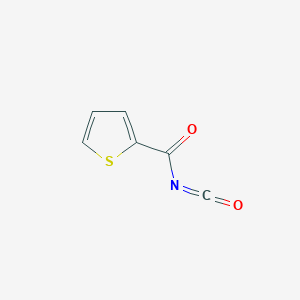


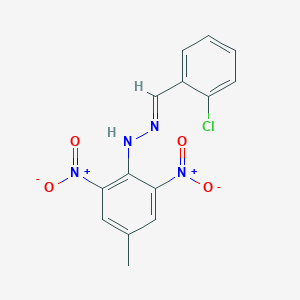
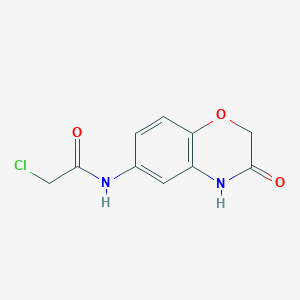
![Methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B3370648.png)
